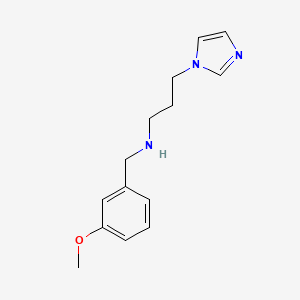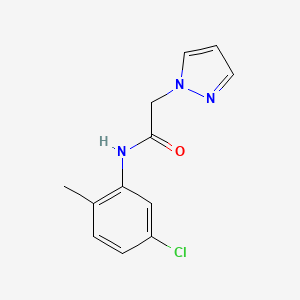
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a critical enzyme involved in many cellular processes, including cell growth, metabolism, and gene expression. H-89 has been widely used in scientific research to investigate the role of PKA in various biological systems.
Wirkmechanismus
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide acts as a competitive inhibitor of the catalytic subunit of PKA, preventing the enzyme from phosphorylating its target proteins. This results in a range of downstream effects, including changes in gene expression, cell growth, and metabolism.
Biochemical and physiological effects:
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of ion channel activity. It has also been shown to affect the activity of other enzymes, such as protein kinase C and mitogen-activated protein kinases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide in lab experiments is its high selectivity for PKA. This allows researchers to specifically investigate the role of PKA in various biological systems without interfering with other signaling pathways. However, one limitation of using N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide. One area of interest is the development of more potent and selective PKA inhibitors for use in both basic and clinical research. Another area of interest is the investigation of the role of PKA in various diseases, such as cancer and neurological disorders. Finally, the use of N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide in combination with other drugs or therapies may provide new insights into the underlying mechanisms of disease and potential treatment options.
Synthesemethoden
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide can be synthesized via a multi-step process starting from commercially available materials. The first step involves the reaction of 4-isopropylphenylboronic acid with 5-bromoisoquinoline to form 5-(4-isopropylphenyl)isoquinoline. This intermediate is then treated with sulfur trioxide-trimethylamine complex to obtain the sulfonic acid derivative. Finally, the sulfonic acid derivative is reacted with ammonia to form N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide has been used extensively in scientific research to investigate the role of PKA in various biological systems. It has been shown to inhibit PKA activity in vitro and in vivo, leading to a range of physiological and biochemical effects.
Eigenschaften
IUPAC Name |
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13(2)14-6-8-16(9-7-14)20-23(21,22)18-5-3-4-15-12-19-11-10-17(15)18/h3-13,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFRSYCQDQPNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)


![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)

![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)



![3-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7460337.png)
![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)
![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)